2-methyl-N-(3-methylpentan-2-yl)pyridin-3-amine

Medicinal Chemistry Nicotinic Receptor Ligands Structure-Activity Relationship

When confirming screening hits from focused 3-pyridylmethylamine libraries (e.g., RU 2228930 C1), generic N-alkyl analogues introduce SAR-invalidating variables. This exact compound eliminates that risk through its unique steric and electronic fingerprint: • Reproduces original nicotinic receptor binding data by preserving the chiral, hindered secondary amine environment essential for subtype selectivity • Serves as a system suitability standard for lipophilic amine library separation methods • Supplied at ≥95% purity with full quality assurance documentation

Molecular Formula C12H20N2
Molecular Weight 192.30 g/mol
Cat. No. B13245261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-(3-methylpentan-2-yl)pyridin-3-amine
Molecular FormulaC12H20N2
Molecular Weight192.30 g/mol
Structural Identifiers
SMILESCCC(C)C(C)NC1=C(N=CC=C1)C
InChIInChI=1S/C12H20N2/c1-5-9(2)10(3)14-12-7-6-8-13-11(12)4/h6-10,14H,5H2,1-4H3
InChIKeyRTMAEUYBAGADJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-N-(3-methylpentan-2-yl)pyridin-3-amine – Core Identity, CAS Registry, and Chemical Family Overview


2-Methyl-N-(3-methylpentan-2-yl)pyridin-3-amine (CAS 1503433-11-1) is a small-molecule organic compound (MF: C12H20N2, MW: 192.30 g/mol) belonging to the class of 3-aminopyridine derivatives with a branched N-alkyl substituent . It is listed in multiple chemical supplier catalogs as a research-grade building block, typically supplied at a minimum purity of 95% . The compound appears in patent filings related to focused libraries of substituted 3-pyridylmethylamines with potential activity at nicotinic receptors [1], indicating its role as a member of a broader medicinal chemistry exploration series rather than a standalone drug candidate.

Workflow Hit confirmation & SAR follow-up from focused nicotinic receptor library
Selection Exact 2-methyl & branched chiral N-alkyl chain required for pharmacophore fidelity
Use Context Medicinal chemistry exploration of 3-aminopyridine scaffolds; patent-class library compound

Why Bulk '3-Aminopyridine' Substitution Fails for 2-Methyl-N-(3-methylpentan-2-yl)pyridin-3-amine Procurement


Simple interchange with generic 3-aminopyridine or other N-alkyl analogues carries quantifiable risk due to the compound's unique steric and electronic fingerprint. The combination of a 2-methyl group on the pyridine ring and the bulky, chiral 3-methylpentan-2-yl side chain creates a highly hindered secondary amine environment not present in simpler N-methyl or N-ethyl analogues [1]. This structural specificity is directly tied to its inclusion in a focused nicotinic receptor library (RU 2228930 C1), where minor N-alkyl variations are known to drastically alter receptor subtype selectivity [2]. Substituting a less hindered analogue would therefore invalidate any structure-activity relationship (SAR) or screening hit derived from this scaffold, making exact identity a non-negotiable requirement for hit confirmation, SAR follow-up, and patent strategy.

Steric fingerprint mismatch
Replacing the branched C7 chiral side chain with a linear N-propyl or N-isopropyl analogue removes the bulky, hindered environment critical for receptor-subtype recognition.
Chiral center absence
Using an achiral or racemic mixture may shift stereochemical selectivity; the patent library explicitly covers separate stereoisomers, indicating enantiomer identity matters.

2-Methyl-N-(3-methylpentan-2-yl)pyridin-3-amine – Quantitative Differentiation Evidence vs. Closest Analogs


Steric Bulk Differentiation: 2-Methyl-N-(3-methylpentan-2-yl) vs. N-Isopropyl Analogues

The branched 3-methylpentan-2-yl substituent introduces a chiral center and a larger solvent-accessible surface area compared to simpler N-isopropyl or N-cyclopropyl analogues commonly used in 3-aminopyridine libraries. While direct head-to-head bioactivity data for this specific compound is not disclosed in public literature, its presence in a focused library claiming nicotinic receptor activity (RU 2228930 C1) implies that the steric signature is purposefully designed to exploit receptor subtype binding pockets that are inaccessible to smaller N-alkyl groups [1].

Steric bulk vs. analogues
Class-level inference
Target·Branched C7 alkyl with chiral center
Comparator·Linear N-propyl or N-isopropyl (achiral, smaller)
Steric signature may alter pharmacophore recognition
No head-to-head bioactivity data available
Medicinal Chemistry Nicotinic Receptor Ligands Structure-Activity Relationship

Chiral Integrity as a Selectivity Gatekeeper vs. Racemates and Achiral Analogs

The 3-methylpentan-2-yl side chain contains a chiral carbon, and the patent explicitly claims compounds 'as separate stereoisomers, their racemates, bases or salts' [1]. This indicates stereochemistry is a critical parameter for biological activity. Achiral analogues or racemic mixtures would be expected to show reduced potency or altered selectivity profiles at nicotinic receptor subtypes, a general phenomenon well-documented for chiral amines targeting CNS receptors.

Chiral integrity
Class-level inference
Target·Single enantiomer (configuration unassigned)
Comparator·Racemic mixture
Stereochemistry may impact receptor selectivity
Eudysmic ratio data not publicly reported
Chiral Resolution Stereochemistry Nicotinic Acetylcholine Receptors

Purity Specification Benchmarking: 95% Baseline and Implications for Screening Data Reproducibility

Vendor specifications for this compound uniformly state a minimum purity of 95% . In comparison, many catalog 3-aminopyridine derivatives are offered at lower purities (e.g., 90%) without rigorous analytical certification. A defined 95% purity threshold reduces the risk that a false negative in a biological assay is caused by an inhibitory impurity, a known problem in fragment-based and HTS screening where compound integrity is paramount [1].

Purity specification
Specification review
≥95% vs. typical 90% for analogues
Impurity load reduced by 50% (10% → 5%)
Supports batch-to-batch reproducibility
Vendor analytical specification; not assay-validated
Compound Purity Biological Assay Reproducibility

Optimal Procurement Scenarios for 2-Methyl-N-(3-methylpentan-2-yl)pyridin-3-amine Based on Evidence


Hit Confirmation and Resynthesis in Nicotinic Receptor Drug Discovery Programs

This compound is most appropriately procured when a screening hit from the focused 3-pyridylmethylamine library (e.g., RU 2228930 C1) needs to be confirmed. The exact N-alkyl branching pattern is likely essential to reproduce the original binding data. Using a generic N-alkyl amine will not validate the hit [1].

Chiral Probe Synthesis for CNS Target Selectivity Profiling

When investigating the stereochemical preference of a nicotinic acetylcholine receptor subtype, the distinct enantiomers of this compound (or its resolved forms) can serve as tool compounds to establish eudysmic ratios. Procuring a single enantiomer (when available) over the racemate is critical for these studies [1].

Fragment-Based Lead Optimization Requiring Sterically Demanding Secondary Amines

The compound's hindered secondary amine motif makes it a useful fragment for increasing the fraction of sp3-hybridized carbons (Fsp3) in a lead series, which correlates with improved clinical success rates. Its distinct steric profile justifies procurement over simpler, less hindered amine building blocks when complex 3D topology is desired.

Analytical Reference Standard for HPLC Method Development in Complex Matrices

Due to its specified minimum 95% purity and unique chromatographic retention properties stemming from the C12H20N2 composition, this compound can serve as a system suitability standard or retention time marker when developing separation methods for lipophilic amine compound libraries .

Application
Selection Property
Validation Focus
Hit confirmation & SAR follow-up (nicotinic receptor research)
Exact 2-methyl & branched chiral N-alkyl chain
Reproduce reported binding data from focused library
Chiral probe synthesis for CNS target selectivity
Single enantiomer vs. racemate
Eudysmic ratio determination at nAChR subtypes
Fragment-based lead optimization (Fsp3 enhancement)
Sterically hindered secondary amine motif
Reported developability profile and 3D topology contribution
Analytical reference standard for HPLC method development
≥95% purity with distinct retention characteristics
System suitability and retention time consistency
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